4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an undecyl chain and a butanol group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Undecylpiperidin-1-yl)butan-1-ol typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the alkylation of piperidine with an undecyl halide to form 4-undecylpiperidine.
Addition of Butanol Group: The next step involves the reaction of 4-undecylpiperidine with a butanol derivative under basic conditions to introduce the butanol group at the 1-position of the piperidine ring.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Undecylpiperidin-1-yl)butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: :
Properties
CAS No. |
61515-80-8 |
---|---|
Molecular Formula |
C20H42ClNO |
Molecular Weight |
348.0 g/mol |
IUPAC Name |
4-(4-undecylpiperidin-1-yl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H41NO.ClH/c1-2-3-4-5-6-7-8-9-10-13-20-14-17-21(18-15-20)16-11-12-19-22;/h20,22H,2-19H2,1H3;1H |
InChI Key |
VEQJPALHOBUWEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CCN(CC1)CCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.